molecular formula C11H15FN2 B1526469 2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine CAS No. 1249647-13-9

2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine

Cat. No. B1526469
CAS RN: 1249647-13-9
M. Wt: 194.25 g/mol
InChI Key: UNWCPDRMNFZHSM-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the molecular formula C11H15FN2 . It is used in diverse scientific research, with applications ranging from drug development to materials science.


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine”, involves methods like the Umemoto reaction and Balts-Schiemann reaction . These methods are used to prepare 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine” is based on the molecular formula C11H15FN2 . The molecular weight of this compound is 194.25 .


Chemical Reactions Analysis

Fluoropyridines, such as “2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine” include a molecular weight of 194.25 . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to introduce fluorinated pyridine moieties into larger molecules, which is a common requirement in the synthesis of complex organic compounds, including agrochemicals and dyes .

Analytical Chemistry

In analytical chemistry, 2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine can be used as a standard or reagent in various chromatographic and spectroscopic methods. Its unique spectral properties make it suitable for use in NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Biochemistry

In biochemistry, the compound’s role is pivotal in studying enzyme-catalyzed reactions where a fluorinated substrate can provide insights into the mechanism of action. It can also be used to investigate the metabolic pathways of fluorinated compounds in living organisms .

properties

IUPAC Name

2-fluoro-6-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWCPDRMNFZHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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